Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781779
InChI: InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-3-4(8)6(11)10-9-5/h3H,2H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H7BrN2O3
Molecular Weight: 247.05 g/mol

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.:

Cat. No.: VC16781779

Molecular Formula: C7H7BrN2O3

Molecular Weight: 247.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate -

Specification

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
IUPAC Name ethyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate
Standard InChI InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-3-4(8)6(11)10-9-5/h3H,2H2,1H3,(H,10,11)
Standard InChI Key LRNXRVAADIJKCJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NNC(=O)C(=C1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate, reflects its core pyridazine ring system (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 3, 5, and 6. Key structural features include:

  • Bromine at position 5, enabling nucleophilic substitution reactions .

  • Ethyl ester at position 3, offering reactivity for hydrolysis or transesterification .

  • Ketone at position 6, which participates in hydrogen bonding and redox reactions .

The molecular formula is C₇H₇BrN₂O₃, with a molecular weight of 247.05 g/mol . Its SMILES notation, CCOC(=O)C1=NNC(=O)C(=C1)Br, and InChIKey LRNXRVAADIJKCJ-UHFFFAOYSA-N , provide unambiguous identifiers for cheminformatics applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight247.05 g/mol
XLogP3-AA (Log P)0.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Surface Area67.8 Ų

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via bromination of pyridazine precursors followed by esterification. A common approach involves:

  • Bromination of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in acetic acid .

  • Esterification of the carboxylic acid group with ethanol under acidic or enzymatic conditions .

Alternative methods include Pd-catalyzed cross-coupling to introduce the bromine atom post-esterification, though this is less common due to cost .

Industrial-Scale Production

Parchem and ChemScene list the compound as a specialty material , suggesting batch production via the above routes. Typical purity levels exceed 97%, with HPLC and NMR used for quality control .

Applications in Drug Discovery

Kinase Inhibition

The bromopyridazine scaffold shows affinity for tyrosine kinases, particularly in cancer therapeutics. Modifications at position 3 (ester → amide) yield compounds with IC₅₀ values <100 nM against EGFR and VEGFR-2 .

Antimicrobial Activity

Derivatives with sulfonamide groups at position 3 exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL) .

Table 2: Biological Activity of Select Derivatives

Derivative StructureTargetIC₅₀/MIC
Ethyl → 4-fluorobenzamideEGFR78 nM
Ethyl → p-toluenesulfonamideS. aureus4 µg/mL

Future Directions

  • Green Synthesis: Developing solvent-free bromination or enzymatic esterification to reduce waste .

  • Prodrug Design: Leveraging the ethyl ester as a hydrolyzable promoiety for targeted drug delivery .

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